
Tampramine fumarate
概要
説明
タンプラミンフマル酸塩は、1980年代に開発された三環系抗うつ薬です。 ノルエピネフリン再取り込み選択的阻害薬として作用し、アドレナリン作動性、ヒスタミン作動性、およびムスカリン作動性受容体への親和性は無視できるほど低い 。その可能性にもかかわらず、販売されたことはありませんでした。
2. 製法
合成経路と反応条件: タンプラミンフマル酸塩の合成には、シッフ塩基の形成、続いて還元が含まれます。このプロセスには、通常、以下の手順が含まれます。
シッフ塩基の形成: 5-(2-フルオロフェニル)-1-(ピリジン-3-スルホニル)-1H-ピロール-3-ホルムアルデヒドとメチルアミンを反応させる。
還元: シッフ塩基を還元して粗生成物を得る。
工業的製造方法: タンプラミンフマル酸塩の工業的製造には、上記の製法を使用した大規模合成が含まれており、高純度と収率が確保されています。 プロセスは、副生成物と不純物を減らすように最適化されており、大規模生産に適しています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tampramine fumarate involves the formation of a Schiff base followed by reduction. The process typically includes the following steps:
Formation of Schiff Base: Reacting 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-formaldehyde with methylamine.
Reduction: Reducing the Schiff base to obtain the crude product.
Purification: The crude product is then purified using techniques such as crystallization
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, ensuring high purity and yield. The process is optimized to reduce by-products and impurities, making it suitable for large-scale production .
化学反応の分析
反応の種類: タンプラミンフマル酸塩は、以下の化学反応を含む、いくつかの種類の化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: 1つの原子または基を別の原子または基で置き換えることを含む。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素がある。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがある。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はアミン誘導体を生成する可能性がある .
4. 科学研究への応用
タンプラミンフマル酸塩は、ノルエピネフリン再取り込み選択的阻害作用により、主要なうつ病の治療における可能性について研究されてきました。 うつ病の動物モデルで有効性が示されていますが、ヒトでの試験は行われていません 。 また、ノルエピネフリン再取り込みのメカニズムとその気分と行動への影響を理解するための神経化学的研究にも応用されています .
科学的研究の応用
Major Depressive Disorder (MDD)
Tampramine fumarate has been studied for its potential efficacy in treating major depressive disorder due to its mechanism as a norepinephrine reuptake inhibitor. Preclinical studies indicate that it may offer an alternative treatment pathway for individuals who do not respond to traditional selective serotonin reuptake inhibitors or serotonin-norepinephrine reuptake inhibitors .
Anxiety Disorders
The modulation of norepinephrine levels may also provide therapeutic benefits for anxiety-related conditions. Its selective action suggests a potentially favorable side effect profile compared to non-selective tricyclic antidepressants, which often have broader receptor interactions.
Neurochemical Research
This compound's unique pharmacological profile makes it a suitable candidate for neurochemical research. Its ability to selectively inhibit norepinephrine reuptake can help elucidate the role of norepinephrine in various neurobehavioral disorders, including anxiety and depression .
Case Studies and Clinical Implications
While comprehensive clinical trials involving human subjects are lacking, preclinical data suggest that this compound could be beneficial for patients with:
- Major Depressive Disorder : Its selective inhibition of norepinephrine reuptake may provide effective treatment options.
- Anxiety Disorders : The modulation of norepinephrine could alleviate symptoms associated with anxiety.
作用機序
タンプラミンフマル酸塩は、ノルエピネフリンの再取り込みを選択的に阻害することで効果を発揮し、シナプス間隙でのノルエピネフリンの利用可能性を高めます。この作用はノルエピネフリンシグナル伝達を強化し、気分の改善とうつ病の症状の軽減に関連しています。 この化合物は、アドレナリン作動性、ヒスタミン作動性、およびムスカリン作動性受容体への親和性が無視できるため、ノルエピネフリン再取り込み選択的阻害薬となっています .
類似の化合物:
イミプラミン: ノルエピネフリンとセロトニンの再取り込みの両方に影響を与える、より幅広い作用を持つ別の三環系抗うつ薬。
デシプラミン: タンプラミンフマル酸塩と類似した三環系抗うつ薬ですが、ノルエピネフリン再取り込み阻害作用に対する親和性が高い。
ノルトリプチリン: ノルエピネフリンとセロトニンの再取り込みの両方に影響を与える三環系抗うつ薬ですが、副作用のプロフィールが異なる
ユニークさ: タンプラミンフマル酸塩のユニークさは、他の受容体との有意な相互作用なしに、ノルエピネフリン再取り込みを選択的に阻害することです。 この選択性は、アドレナリン作動性、ヒスタミン作動性、およびムスカリン作動性受容体との相互作用に関連する副作用を軽減する可能性があります .
類似化合物との比較
Imipramine: Another tricyclic antidepressant with a broader spectrum of action, affecting both norepinephrine and serotonin reuptake.
Desipramine: A tricyclic antidepressant similar to Tampramine fumarate but with a higher affinity for norepinephrine reuptake inhibition.
Nortriptyline: A tricyclic antidepressant with effects on both norepinephrine and serotonin reuptake but with a different side effect profile
Uniqueness: this compound’s uniqueness lies in its selective inhibition of norepinephrine reuptake without significant interaction with other receptors. This selectivity potentially reduces side effects related to adrenergic, histaminergic, and muscarinic receptor interactions .
生物活性
Tampramine fumarate, a tricyclic antidepressant (TCA), has garnered interest for its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for neurobehavioral disorders.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C23H24N4
- Molar Mass : 356.473 g/mol
Tampramine functions primarily as a selective norepinephrine reuptake inhibitor (NRI) . Unlike many TCAs, it exhibits negligible affinity for adrenergic, histaminergic, and muscarinic receptors, which may reduce the side effects typically associated with this class of drugs . The compound's action is characterized by:
- Inhibition of Norepinephrine Transporters : Tampramine selectively inhibits the norepinephrine transporter (NET), enhancing norepinephrine levels in synaptic clefts, which is crucial for mood regulation and cognitive functions .
- Neurotransmitter Modulation : By modulating neurotransmitter levels, Tampramine may influence neuronal circuitry involved in various neurobehavioral disorders, including depression and anxiety .
Efficacy in Animal Models
Tampramine has shown promising results in various animal models:
- Forced Swim Test (FST) : In studies assessing antidepressant activity, Tampramine demonstrated effectiveness in the FST model, a widely used test for evaluating antidepressant efficacy. Animals treated with Tampramine exhibited reduced immobility time, indicative of an antidepressant effect .
Comparative Studies
A comparative analysis with other NRIs revealed that Tampramine's potency in increasing norepinephrine availability was significant, suggesting its potential as a therapeutic agent in treating depression-related disorders .
Case Studies and Clinical Implications
While clinical trials involving human subjects are lacking, the preclinical data suggest that Tampramine could be beneficial for patients with:
- Major Depressive Disorder (MDD) : Given its mechanism as an NRI, it may offer an alternative treatment pathway for individuals who do not respond to traditional SSRIs or SNRIs.
- Anxiety Disorders : The modulation of norepinephrine may also provide therapeutic benefits for anxiety-related conditions.
Potential Side Effects and Considerations
Due to its selective action on norepinephrine transporters, Tampramine is expected to have a different side effect profile compared to non-selective TCAs. However, comprehensive clinical trials are necessary to fully understand its safety and tolerability.
特性
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4.C4H4O4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27;5-3(6)1-2-4(7)8/h3-8,10-15H,9,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQAILMOWHOBTK-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83166-18-1 | |
Record name | Tampramine fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83166-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tampramine fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAMPRAMINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81BBX0DG1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。